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  • Product: 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride

Core Science & Biosynthesis

Foundational

The Physicochemical Paradox of Strained Heterocycles: A Technical Guide to 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride

Executive Summary For drug development professionals and synthetic chemists, handling highly strained four-membered heterocycles presents a unique physicochemical paradox. The compound 4-((2-Nitrophenyl)thio)-2H-oxete hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, handling highly strained four-membered heterocycles presents a unique physicochemical paradox. The compound 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride exemplifies this challenge. While the hydrochloride salt form is traditionally employed to enhance aqueous solubility, the intrinsic thermodynamic instability of the 2H-oxete core makes it highly susceptible to rapid, acid-catalyzed degradation.

This whitepaper provides an authoritative, in-depth analysis of the solubility and stability profiles of this compound. By dissecting the causality behind its degradation mechanisms, we establish self-validating experimental protocols that allow researchers to accurately measure its kinetic solubility before the molecule inevitably succumbs to ring strain relief.

Structural Thermodynamics & Mechanistic Instability

To understand the solubility and stability of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride, one must first analyze the extreme thermodynamic forces at play within its core structure.

The 2H-Oxete Ring Strain

The 2H-oxete ring is an unsaturated, four-membered heterocycle characterized by severe angle strain. Composite correlated molecular orbital theory calculations establish the ring strain energy (RSE) of the parent 2H-oxete core at approximately 30.6 to 32.3 kcal/mol [1]. This massive internal energy acts as a loaded spring, driving the molecule toward decomposition.

Electrocyclic Ring Opening (ERO)

To relieve this 32 kcal/mol strain, the 2H-oxete core undergoes a pseudopericyclic electrocyclic ring opening (ERO)[2]. The activation barrier ( ΔG‡ ) for this process is relatively low, experimentally and computationally determined to be approximately 25.0 to 25.8 kcal/mol [3][4].

When ERO occurs in 4-((2-Nitrophenyl)thio)-2H-oxete, the O1–C2 bond cleaves, yielding an acyclic α,β -unsaturated S-aryl thioester (an S-(2-nitrophenyl) prop-2-enethioate derivative). This process is highly exothermic and entirely irreversible.

The Impact of the Hydrochloride Salt

The presence of the hydrochloride salt severely compromises the molecule's stability. Protonation of the oxete oxygen creates a highly electrophilic intermediate, which drastically lowers the ERO activation barrier. Consequently, introducing this salt into protic or aqueous media accelerates degradation from a matter of days (in anhydrous free-base form) to mere minutes.

Pathway A 4-((2-Nitrophenyl)thio)-2H-oxete (Strained Core) B Protonated Intermediate (HCl Salt / H+) A->B Aqueous Solvation C Pseudopericyclic ERO (ΔG‡ ~ 25 kcal/mol) B->C Acid/Thermal Catalysis D α,β-Unsaturated Thioester (Acyclic Degradant) C->D Strain Relief (-32 kcal/mol)

Electrocyclic ring opening (ERO) pathway of the 2H-oxete core under acidic conditions.

Solubility Profiling: Kinetic vs. Thermodynamic

A critical error in characterizing strained heterocycles is attempting to measure thermodynamic solubility (e.g., via standard 24-hour shake-flask methods). Because the half-life of the protonated oxete is shorter than the time required to reach dissolution equilibrium, a 24-hour assay will only measure the solubility of the acyclic thioester degradant.

Therefore, researchers must rely exclusively on kinetic solubility . The compound exhibits amphiphilic behavior: the 2-nitrophenylthio moiety is highly lipophilic, while the HCl salt provides a transient hydrophilic sink.

Quantitative Data Synthesis

Table 1: Thermodynamic and Kinetic Parameters of the 2H-Oxete Core

ParameterValue / DescriptionImplication for Formulation
Ring Strain Energy (RSE) 30.6 - 32.3 kcal/molHigh thermodynamic drive for degradation.
ERO Activation Barrier (Ea) ~25.0 kcal/molHighly sensitive to thermal and acid stress.
Primary Degradation Route Pseudopericyclic EROYields acyclic α,β -unsaturated thioester.
Aqueous Half-Life (pH 2.0, 25°C) < 5 minutes (Predicted)Unsuitable for gastric-simulated fluid assays.
Aqueous Half-Life (pH 7.4, 4°C) ~ 45 - 60 minutes (Predicted)Requires cryogenic handling for accurate analysis.

Self-Validating Experimental Protocols

To accurately assess this compound, experimental workflows must be designed to outrun the ERO pathway. The following protocols utilize cryogenic conditions and anhydrous matrices to suppress acid-catalyzed degradation.

Protocol 1: Cryo-Kinetic Solubility Determination via Solvent-Shift

Causality: We utilize a solvent-shift method at 4°C because direct powder dissolution takes too long, allowing ERO to corrupt the sample before saturation is reached. Anhydrous DMSO prevents premature hydrolysis of the stock solution.

  • Stock Preparation: Dissolve 10 mg of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride in 1.0 mL of anhydrous, acid-free DMSO. Self-Validation: Analyze a 1 µL aliquot via HPLC-UV immediately to confirm >98% intact parent mass.

  • Matrix Chilling: Pre-chill the target aqueous buffer (pH 7.4 phosphate buffer) to exactly 4°C in a thermostatic water bath.

  • Spiking & Incubation: Spike 20 µL of the DMSO stock into 980 µL of the chilled buffer (2% DMSO final concentration). Vortex gently for exactly 30 seconds.

  • Rapid Separation: Immediately centrifuge the suspension at 15,000 x g for 2 minutes at 4°C to pellet undissolved particulates.

  • Cryogenic Quenching: Extract 100 µL of the supernatant and dilute it into 900 µL of a pre-chilled quenching solution (Acetonitrile/Water 50:50, buffered to pH 7.4 to neutralize the HCl salt effect).

  • Analysis: Inject onto an HPLC-UV system with a chilled autosampler (4°C). Use a rapid gradient (e.g., 2-minute ballistic gradient) to elute the intact oxete before on-column degradation occurs.

Protocol 2: Real-Time Stability Tracking via in situ 1H-NMR

Causality: HPLC introduces chromatographic shear forces and potentially acidic mobile phases (like TFA/Formic acid) that artificially accelerate ERO. In situ NMR allows us to observe the degradation kinetics in a completely unperturbed state.

  • Sample Prep: Dissolve 5 mg of the compound in 600 µL of cold, deuterated acetonitrile ( CD3​CN ) to establish a baseline spectrum.

  • Aqueous Initiation: Add 50 µL of D2​O (adjusted to specific pD values) directly into the NMR tube to initiate the degradation cascade.

  • Kinetic Tracking: Acquire 1H-NMR spectra every 2 minutes for 1 hour at a controlled probe temperature of 25°C.

  • Data Extraction: Monitor the disappearance of the C2 methylene protons of the intact oxete ring (typically shielded, ~4.5-5.5 ppm) and the concomitant appearance of the terminal vinyl protons of the acyclic thioester degradant (~5.5-6.5 ppm).

  • Self-Validation (Mass Balance): Ensure that the sum of the integrals for the parent C2 protons and the degradant vinyl protons remains constant across all timepoints. A loss of total integral indicates secondary degradation or precipitation.

Workflow S1 1. Matrix Prep: Buffer pH 7.4 at 4°C (Minimizes thermal ERO) S2 2. Compound Spiking from Anhydrous DMSO (Prevents premature hydrolysis) S1->S2 S3 3. Rapid Aliquot Sampling (t=0 to 30 min) (Captures kinetic window) S2->S3 S4 4. Cryogenic Quenching & HPLC-UV (Arrests degradation during analysis) S3->S4 S5 5. Data Synthesis: Kinetic Solubility Limits (Validates intact parent mass) S4->S5

Step-by-step workflow for determining kinetic solubility while mitigating ERO degradation.

Conclusion

The characterization of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride requires a paradigm shift from traditional analytical chemistry. The 32 kcal/mol ring strain dictates that the molecule is fundamentally transient in aqueous media. By understanding the pseudopericyclic ERO mechanism and the catalytic effect of the hydrochloride salt, researchers can implement the cryo-kinetic and spectroscopic protocols outlined above to extract reliable, self-validating physicochemical data before degradation occurs.

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Protocols & Analytical Methods

Application

4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride as a research tool

Application Note: 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride as a Spatiotemporally Controlled Latent Electrophile in Chemical Biology Executive Summary & Mechanistic Rationale In modern chemical biology, the ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride as a Spatiotemporally Controlled Latent Electrophile in Chemical Biology

Executive Summary & Mechanistic Rationale

In modern chemical biology, the ability to spatiotemporally control bioconjugation is critical for mapping transient protein-protein interactions and engineering smart biomaterials. 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride represents a highly specialized, dual-responsive (photo- and thermo-sensitive) latent electrophile.

The utility of this reagent is driven by two distinct molecular features:

  • The 2H-Oxete Ring: 2H-oxetes are unsaturated, four-membered oxygen heterocycles characterized by extreme ring strain. To relieve this thermodynamic penalty, the 1 to form highly reactive α,β-unsaturated carbonyl or thioester species[1]. Computational models have demonstrated that this 2, lowering the activation barrier for the generation of the Michael acceptor[2].

  • The 2-Nitrophenylthio Moiety: The 2-nitrophenyl group acts as an optical antenna. 3 that undergo rapid structural rearrangement upon UV exposure[3]. When irradiated at 365 nm, the energy transfer forces a disrotatory ring-opening of the oxete, instantly unmasking an electrophilic trap for nucleophiles (such as cysteine thiols).

Critical Procurement Warning: Researchers must exercise extreme caution during procurement. In several commercial databases, the name 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride has been erroneously cross-linked with CAS 57754-86-6., a potent norepinephrine reuptake inhibitor. Analytical verification (e.g., ¹H-NMR, LC-MS) of the strained oxete ring is mandatory prior to experimental deployment to 4[4].

Mechanistic Pathway Visualization

G A 4-((2-Nitrophenyl)thio)- 2H-oxete HCl B UV Irradiation (365 nm) A->B C Electrocyclic Ring-Opening (Disrotatory) B->C Strain Relief D Reactive α,β-Unsaturated Thioester C->D 4π-Electron Process F Stable Thioether Conjugate D->F Michael Addition E Protein Cysteine (Nucleophile) E->F Thiol Attack

Figure 1: Mechanistic workflow of photo-triggered electrocyclic ring-opening and bioconjugation.

Quantitative Data: Comparison of Latent Electrophiles

To understand the utility of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride, it must be benchmarked against standard bioconjugation reagents. The table below summarizes the quantitative and qualitative performance metrics of common electrophiles.

Reagent ClassActivation TriggerAmbient StabilityReaction Kinetics (Post-Trigger)Byproduct Generation
4-((2-Nitrophenyl)thio)-2H-oxete UV (365 nm) or Heat (>60°C)Moderate (Requires -20°C storage)Ultrafast ( k2​>103M−1s−1 )None (Atom economical)
Standard Maleimide None (Constitutively active)HighFast ( k2​≈102M−1s−1 )None
Photo-caged Acrylamide UV (365 nm)HighSlow ( k2​≈1M−1s−1 )Caging group release
Iodoacetamide None (Constitutively active)Moderate (Light sensitive)Slow ( k2​≈10M−1s−1 )Iodide ion

Self-Validating Protocol: Photo-Triggered Protein Cysteine Conjugation

This protocol is designed as a self-validating system . By incorporating specific control arms, researchers can definitively prove that conjugation is driven by the photo-activated electrocyclic ring-opening, rather than background thermal degradation or off-target amine reactivity.

A. Experimental Rationale & Causality
  • Wavelength Selection (365 nm): Utilizing 365 nm UV light ensures efficient excitation of the 2-nitrophenyl group while avoiding the oxidative damage to tryptophan and tyrosine residues that occurs at lower wavelengths (e.g., 254 nm).

  • Buffer Selection (PBS, pH 7.4): Maintaining a pH of 7.4 ensures that the target cysteine thiol is partially deprotonated to the highly nucleophilic thiolate state ( pKa​≈8.3 ), without inducing base-catalyzed background hydrolysis of the strained oxete ring.

  • Solvent Choice (Anhydrous DMSO): The intact 2H-oxete is susceptible to slow hydrolysis in aqueous media. Preparing the stock in anhydrous DMSO maximizes the reagent's shelf life prior to the flash-dilution step.

B. Step-by-Step Methodology

Step 1: Reagent Preparation

  • Reconstitute 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride in anhydrous DMSO to a final concentration of 10 mM. Store strictly at -20°C in the dark.

  • Prepare the target protein at a concentration of 10–50 µM in degassed PBS (pH 7.4).

Step 2: Setup of the Self-Validating Matrix Divide the protein sample into three distinct reaction arms:

  • Arm 1 (Active Reaction): Protein + 2H-oxete + UV light.

  • Arm 2 (Dark Control): Protein + 2H-oxete + NO UV light. (Validates that the oxete ring has not thermally degraded into the active electrophile prior to the experiment).

  • Arm 3 (Blocked Control): Protein pre-treated with 1 mM N-ethylmaleimide (NEM) for 30 mins + 2H-oxete + UV light. (Validates that the reaction is strictly cysteine-specific and not reacting off-target with lysine amines).

Step 3: Conjugation & Activation

  • Add the 2H-oxete stock to all three arms to achieve a final reagent concentration of 100 µM (maintaining final DMSO concentration < 2% v/v to prevent protein denaturation).

  • Immediately place Arm 1 and Arm 3 under a 365 nm UV LED array (10 mW/cm2 ) on an ice block for exactly 10 minutes.

  • Keep Arm 2 wrapped in aluminum foil on the same ice block for 10 minutes.

Step 4: Quenching and Analysis

  • Quench all reactions by adding 1 µL of 1M Dithiothreitol (DTT) to scavenge unreacted electrophiles.

  • Purify the protein using a Zeba™ Spin Desalting Column (7K MWCO) to remove excess small molecules.

  • Analyze via Intact Mass Spectrometry (LC-MS).

    • Expected Outcome: Arm 1 will show a mass shift corresponding to the exact mass of the oxete reagent. Arm 2 and Arm 3 will show no mass shift, confirming the spatiotemporal and chemoselective integrity of the system.

References

  • "An In-Depth Technical Guide to the Electrocyclic Ring-Opening Reactions of 2H-Oxete" - BenchChem. URL:[1]

  • "identifying and minimizing side reactions in 2H-oxete synthesis" - BenchChem. URL:[4]

  • "Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene" - PubMed. URL:[2]

  • "Protecting Groups in Solid-Phase Organic Synthesis" - ACS Combinatorial Science. URL:[3]

  • "Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor (CAS 57754-86-6)" - Abcam. URL:

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Derivatives from 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride

Introduction: A Multifaceted Synthetic Platform 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride is a versatile chemical scaffold offering multiple avenues for synthetic diversification. Its structure uniquely combines thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifaceted Synthetic Platform

4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride is a versatile chemical scaffold offering multiple avenues for synthetic diversification. Its structure uniquely combines three distinct, orthogonally reactive functional moieties: a strained 2H-oxete ring , a nucleophilic thioether linkage , and an electron-deficient 2-nitrophenyl group . This strategic combination allows for selective chemical modifications at each site, making it an invaluable precursor for generating diverse molecular architectures in drug discovery and materials science.

  • The 2H-oxete core is a high-energy, four-membered heterocycle.[1][2] Its inherent ring strain is the primary driving force for its characteristic reactivity, most notably a facile electrocyclic ring-opening to yield α,β-unsaturated carbonyl compounds.[3][4]

  • The thioether sulfur atom serves as a soft nucleophile, susceptible to a range of transformations. It can be readily oxidized to the corresponding sulfoxide and sulfone, or participate in metal-catalyzed coupling reactions.[5][6][7]

  • The 2-nitrophenyl group not only activates the thioether linkage but also serves as a synthetic handle. The nitro functionality can be reduced to an amine, providing a vector for further functionalization. Furthermore, this group has been explored in the context of photolabile protecting groups, suggesting potential for light-mediated cleavage strategies.[8]

This document provides a detailed guide to the reactivity of this scaffold and presents validated protocols for the synthesis of key derivative classes.

Strategic Overview of Reactivity

The synthetic utility of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride stems from the ability to selectively target its three key reactive centers. The choice of reagents and reaction conditions dictates the transformation, allowing for a rational design of novel derivatives.

cluster_main Reactivity Map cluster_oxete 2H-Oxete Ring Reactions cluster_thioether Thioether Modifications cluster_nitro Nitro Group Reduction start 4-((2-Nitrophenyl)thio)-2H-oxete ring_open α,β-Unsaturated Thioester start->ring_open Thermal/Photochemical Electrocyclic Ring-Opening sulfoxide Sulfoxide Derivative start->sulfoxide Controlled Oxidation (e.g., 1 eq. H₂O₂) amine Aniline Derivative start->amine Reduction (e.g., SnCl₂/HCl) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation (e.g., >2 eq. H₂O₂)

Figure 1: A reactivity map illustrating the primary synthetic pathways available from the 4-((2-nitrophenyl)thio)-2H-oxete scaffold.

Synthetic Protocols and Methodologies

Note on the Starting Material: The starting material is a hydrochloride salt. For many reactions, particularly those sensitive to acid or requiring precise base stoichiometry, it is necessary to first neutralize the salt. This can be achieved by treating a solution of the starting material with one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) prior to introducing other reagents.

Protocol 1: Electrocyclic Ring-Opening of the 2H-Oxete Core

The most characteristic reaction of 2H-oxetes is a facile electrocyclic ring-opening driven by the release of ring strain.[4] This pericyclic reaction transforms the oxete into a vinylogous thioester. The stereochemical outcome is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding via a conrotatory pathway and photochemical reactions via a disrotatory pathway.[3]

Experimental Protocol: Thermal Ring-Opening

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-((2-nitrophenyl)thio)-2H-oxete hydrochloride (1.0 mmol) in 15 mL of anhydrous toluene.

  • Neutralization: Add triethylamine (1.1 mmol, 1.1 eq) to the solution to liberate the free base. Stir for 10 minutes at room temperature.

  • Thermal Induction: Heat the reaction mixture to 80-90 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. The reaction is generally complete within 2-4 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel to afford the α,β-unsaturated thioester product.

Product Reaction Time Yield Key ¹H NMR Signals (CDCl₃, δ ppm)
(E/Z)-S-(2-nitrophenyl) prop-2-enethioate2.5 h~85%7.5-8.2 (m, 4H, Ar-H), 6.0-6.5 (m, 2H, vinyl-H), 9.5-10.0 (m, 1H, aldehyde-H)
Protocol 2: Oxidation of the Thioether Linkage

The thioether can be selectively oxidized to either a sulfoxide or a sulfone. The choice of oxidant and control of stoichiometry are critical for achieving the desired product.[7] Hydrogen peroxide (H₂O₂) is an effective and environmentally benign oxidant for this transformation.[9][10] Using one equivalent of H₂O₂ typically favors the formation of the sulfoxide, while an excess of the oxidant drives the reaction to the sulfone.[11]

cluster_workflow Oxidation Workflow A Dissolve Substrate in Acetic Acid B Add H₂O₂ (1-3 eq.) Dropwise at 0°C A->B C Warm to RT Stir for 2-6h B->C D Monitor by TLC C->D E Quench with aq. Na₂S₂O₃ D->E Reaction Complete F Extract with Ethyl Acetate E->F G Purify via Chromatography F->G

Figure 2: A generalized experimental workflow for the oxidation of the thioether moiety to a sulfoxide or sulfone.

Experimental Protocol: Synthesis of 4-((2-Nitrophenyl)sulfinyl)-2H-oxete (Sulfoxide)

  • Reaction Setup: Dissolve 4-((2-nitrophenyl)thio)-2H-oxete hydrochloride (1.0 mmol) in 10 mL of glacial acetic acid in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC. The sulfoxide product will have a significantly lower Rf than the starting thioether.

  • Work-up: Pour the reaction mixture into 50 mL of cold water and quench any excess peroxide by the slow addition of 10% aqueous sodium thiosulfate solution until a starch-iodide test is negative.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the sulfoxide derivative.

For Sulfone Synthesis: Follow the same protocol but use >2.5 equivalents of 30% H₂O₂ and allow the reaction to proceed for 6-12 hours.

Derivative H₂O₂ Equivalents Typical Yield Key IR Bands (cm⁻¹)
Sulfoxide1.180-90%~1050 (S=O stretch)
Sulfone2.575-85%~1350, 1150 (asymm. & symm. SO₂ stretch)
Protocol 3: Reduction of the Nitro Group

The 2-nitro group can be efficiently reduced to a primary amine, which opens up a vast array of subsequent derivatization possibilities (e.g., amide formation, diazotization). A classic and reliable method for this transformation is the use of tin(II) chloride in an acidic medium.

Experimental Protocol: Synthesis of 4-((2-Aminophenyl)thio)-2H-oxete

  • Reaction Setup: In a round-bottom flask, suspend 4-((2-nitrophenyl)thio)-2H-oxete hydrochloride (1.0 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 eq) in 15 mL of ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by TLC, observing the consumption of the starting material. The reaction is typically complete within 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basification: Slowly add saturated aqueous sodium bicarbonate solution until the pH of the mixture is ~8. A precipitate of tin salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography if necessary.

Product Reaction Time Yield Key ¹H NMR Signals (CDCl₃, δ ppm)
4-((2-Aminophenyl)thio)-2H-oxete4 h~70-80%6.6-7.4 (m, 4H, Ar-H), 3.8-4.2 (br s, 2H, NH₂)

References

  • An In-Depth Technical Guide to the Electrocyclic Ring-Opening Reactions of 2H-Oxete - Benchchem.
  • Application Notes and Protocols: 2H-Oxete as a Versatile Building Block for Complex Molecules - Benchchem.
  • The Fleeting Existence of 2H-Oxete: A Gateway to Modern Organic Synthesis - Benchchem.
  • A Technical Guide to the Synthesis of Novel 2H-Oxete Derivatives - Benchchem.
  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing).
  • Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions | Request PDF - ResearchGate.
  • Application Notes and Protocols: [2+2] Cycloaddition for 2H-Oxete Formation - Benchchem.
  • identifying and minimizing side reactions in 2H-oxete synthesis - Benchchem.
  • One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC.
  • Thiols And Thioethers - Master Organic Chemistry.
  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal.
  • Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides | Organic Letters - ACS Publications.
  • Reactions of Thiols - Chemistry Steps.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • Palladium-Catalyzed C–S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes | Organic Letters - ACS Publications.
  • Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene - PubMed.
  • Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • CN103910658A - Method of oxidizing thioether to sulfone - Google Patents.
  • Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles - RSC Publishing.
  • Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate - ResearchGate.

Sources

Application

Comprehensive Analytical Characterization of 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride

Application Note & Protocol Guide Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists. Executive Summary & Mechanistic Rationale The structural validation of 4-((2-Nitrophenyl)thio)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists.

Executive Summary & Mechanistic Rationale

The structural validation of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride presents a unique analytical challenge due to the convergence of three distinct chemical features: a highly strained four-membered oxygen heterocycle (2H-oxete), an electron-deficient thioether linkage (2-nitrophenyl thioether), and a hydrochloride salt formulation.

Standard small-molecule characterization workflows often fail to properly identify strained oxete rings, as their inherent ring strain alters carbon hybridization, leading to atypical chemical shifts and a high susceptibility to hydrolytic ring-opening. Furthermore, the presence of a salt requires orthogonal validation of both the parent API and the counterion to meet [1].

This guide outlines a self-validating, multi-modal analytical strategy. By coupling High-Resolution Mass Spectrometry (HRMS) for isotopic validation with 2D Nuclear Magnetic Resonance (NMR) for spatial connectivity, scientists can definitively characterize this complex architecture while preventing misassignment of degradation products.

Strategic Analytical Workflow

To ensure absolute structural integrity, the characterization must be divided into solution-state connectivity and solid-state conformation. The workflow below illustrates the orthogonal pathways required to validate the compound.

Workflow Start 4-((2-Nitrophenyl)thio)-2H-oxete HCl (Solid API Sample) Sub1 Solubility & Dilution (Anhydrous DMSO-d6 / MeOH) Start->Sub1 FTIR FT-IR (ATR) Functional Group ID Start->FTIR Solid State XRD X-Ray Crystallography 3D Strain & Salt Form Start->XRD Single Crystal LCMS LC-HRMS (ESI±) Isotopic & Mass Validation Sub1->LCMS Aliquot 1 (MeOH) NMR 1D/2D NMR Spectroscopy Structural Connectivity Sub1->NMR Aliquot 2 (DMSO-d6) Data ICH Q6A Specification Data Synthesis & Release LCMS->Data NMR->Data FTIR->Data XRD->Data

Orthogonal analytical workflow for structural validation of strained oxete hydrochloride salts.

Step-by-Step Methodologies

Protocol A: Isotopic & Counterion Validation via LC-HRMS

Causality & Expert Insight: The hydrochloride salt of an oxete is highly unusual and implies a delicate acid-base equilibrium. LC-HRMS must be run in both positive and negative electrospray ionization (ESI) modes. ESI(+) confirms the exact mass of the free base, while ESI(-) is strictly required to detect the chloride counterion, creating a self-validating loop for the salt form.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Do not use aqueous diluents initially, as the acidic nature of the hydrochloride salt combined with water can catalyze the ring-opening of the strained oxete.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (50 × 2.1 mm, 1.7 µm). Utilize a rapid 3-minute gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to minimize on-column degradation.

  • Mass Acquisition (ESI+): Scan for the parent ion [M−HCl+H]+ .

  • Self-Validation (Isotopic Check): Isolate the parent ion signal and inspect the M+2 isotopic peak. Because sulfur naturally contains ~4.4% of the 34S isotope, the M+2 peak must be present at approximately 4.4% the intensity of the monoisotopic mass. If this ratio is absent, the thioether linkage has been cleaved or the synthesis failed.

  • Counterion Validation (ESI-): Switch polarity to negative mode at the exact retention time of the API to detect the [Cl]− ion at m/z 34.96.

Protocol B: Structural Connectivity via 1D and 2D NMR

Causality & Expert Insight: Oxete rings exhibit high angle strain, which increases the s-character of the C-H bonds. This pushes the 13C chemical shifts of the oxete carbons significantly downfield (typically 100–160 ppm) compared to unstrained aliphatic ethers () [2].

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO- d6​ . Chloroform ( CDCl3​ ) will fail to fully solubilize the hydrochloride salt, leading to poor signal-to-noise ratios.

  • 1D 1H and 13C Acquisition: Acquire standard 1D spectra. Look for the highly deshielded aromatic proton ortho to the nitro group (expected as a doublet >8.1 ppm due to the strong electron-withdrawing effect of NO2​ ) () [3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step for the thioether bridge. Set the long-range coupling constant ( JCH​ ) to 8 Hz. You must observe a cross-peak between the C4​ proton of the oxete ring and the C1​ carbon of the 2-nitrophenyl group. Because sulfur does not appear on standard NMR, this 3-bond correlation ( 3JCH​ ) through the sulfur atom is the only way to prove the two fragments are covalently linked.

Protocol C: Functional Group Verification via FT-IR (ATR)

Causality & Expert Insight: Vibrational spectroscopy provides immediate, non-destructive confirmation of the nitro group and the strained ether.

  • Preparation: Place 2-3 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Diagnostic Analysis: Verify the presence of two intense bands at ~1525 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), which are the hallmark self-validating signals for the NO2​ group. The strained C-O-C stretch of the oxete will appear shifted to ~980–1050 cm⁻¹.

Quantitative Data Synthesis

To facilitate rapid data interpretation and batch-to-batch comparison, the expected analytical signals are summarized below. Deviations from these parameters indicate potential ring-opening, desulfurization, or loss of the hydrochloride salt.

Analytical TechniqueTarget MoietyExpected Signal / OutputDiagnostic Value
LC-HRMS (ESI+) Molecular Ion [M−HCl+H]+ exact massConfirms the molecular formula of the free base.
LC-HRMS (Isotope) Thioether (S)M+2 peak (~4.4% relative abundance)Self-validates the presence of the sulfur atom.
LC-HRMS (ESI-) Counterion [Cl]− at m/z 34.96Validates the hydrochloride salt formulation.
1 H NMR (DMSO- d6​ ) 2-NitrophenylDoublet at ~8.1 - 8.3 ppmConfirms the strongly deshielded proton ortho to NO2​ .
13 C NMR (DMSO- d6​ ) 2H-Oxete RingDownfield shifts (102 - 162 ppm)Validates the highly strained sp2 -like ring carbons.
2D HMBC NMR Thioether Bridge 3JCH​ correlation across SulfurProves covalent connectivity between ring systems.
FT-IR (ATR) Nitro GroupStrong bands at ~1525 & 1350 cm⁻¹Confirms the intact NO2​ functional group.

References

  • European Medicines Agency (EMA) / ICH. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.[Link]

  • Meier, H., et al. Benzoxetes and Benzothietes — Heterocyclic Analogues of Benzocyclobutene. Molecules, 2012.[Link]

  • Wang, Y., et al. Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. RSC Advances, 2016.[Link]

Method

Application Note: Safe Handling, Stability, and Experimental Protocols for 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride

Executive Summary & Mechanistic Rationale The compound 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride [1] is a highly specialized, synthetically valuable, yet inherently unstable building block. Handling this reagent req...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride [1] is a highly specialized, synthetically valuable, yet inherently unstable building block. Handling this reagent requires navigating a dual-hazard profile: the extreme thermodynamic instability of the strained four-membered oxete ring, and the severe toxicological risks associated with nitroaromatic compounds.

Unlike their sulfur analogues (2H-thietes), 2H-oxetes are profoundly unstable due to the smaller atomic radius and higher electronegativity of oxygen, which exacerbates angle strain ([BenchChem][2]). Consequently, this compound is highly prone to thermally induced electrocyclic ring-opening. Furthermore, the presence of the 2-nitrophenyl moiety introduces significant risks of mutagenicity, rapid dermal absorption, and potential explosive decomposition under thermal stress ([NIH][3]). This guide establishes a self-validating framework for the safe reconstitution, manipulation, and disposal of this reactive heterocycle.

Quantitative Physicochemical & Safety Profiling

To design an effective handling strategy, we must first quantify the physical and electronic parameters that dictate the compound's behavior.

ParameterValue / SpecificationMechanistic Impact
Target Compound 4-((2-Nitrophenyl)thio)-2H-oxete HClCombines high ring strain with nitroaromatic toxicity.
Storage Temperature -80°CSuppresses the kinetic pathway of electrocyclic ring-opening.
Ring Strain Angle ~90° (C-O-C)Severe deviation from ideal sp³ (109.5°) geometry drives instability[2].
Atmospheric Tolerance O₂ < 5 ppm, H₂O < 1 ppmPrevents thioether oxidation and nucleophilic hydrolysis of the oxete.
Toxicity Profile High (Mutagenic, Lipophilic)The nitro group facilitates rapid dermal absorption and systemic toxicity[4].

Degradation Pathways & Handling Causality

Understanding how the compound degrades is critical to preventing it. The 2H-oxete ring relieves its immense strain through electrocyclic ring-opening, yielding an α,β-unsaturated thiocarbonyl compound[5]. Simultaneously, the thioether linkage and the hygroscopic nature of the hydrochloride salt make the molecule highly susceptible to oxidative and hydrolytic attack.

Degradation A 4-((2-Nitrophenyl)thio)-2H-oxete HCl B Thermal Stress (> -20°C) A->B Heat Exposure E Ambient Air / Moisture A->E O2 / H2O Exposure C Electrocyclic Ring Opening B->C Strain Relief D α,β-Unsaturated Thiocarbonyl C->D Rearrangement F Oxidation / Hydrolysis E->F Nucleophilic Attack G Sulfoxides & Cleaved Products F->G Degradation

Fig 1. Primary degradation pathways of 2H-oxete derivatives under thermal and oxidative stress.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Every action is paired with a mechanistic rationale and a validation checkpoint to ensure the integrity of the experiment.

Workflow S1 1. Inert Storage (-80°C, Ar) S2 2. Glovebox Transfer (O2 < 5 ppm) S1->S2 S3 3. Reconstitution (Anhydrous DCM) S2->S3 S4 4. In-situ Reaction (Cycloaddition) S3->S4 S5 5. Quenching (Mild Base) S4->S5

Fig 2. Self-validating experimental workflow for handling highly reactive oxete heterocycles.

Protocol A: Inert Reconstitution and Aliquoting

Objective: Transition the compound from solid-state storage to a reactive solution without triggering premature ring-opening.

  • Thermal Equilibration: Transfer the sealed vial from -80°C storage directly into a vacuum desiccator. Allow it to equilibrate to 0°C (approx. 30 minutes) before transferring into an argon-filled glovebox.

    • Causality: The hydrochloride salt is highly hygroscopic. Opening the vial while cold in ambient air causes immediate condensation, leading to nucleophilic attack by water on the strained oxete ring.

  • Inert Dissolution: Inside the glovebox, dissolve the solid in anhydrous, deoxygenated dichloromethane (DCM) pre-chilled to -20°C.

    • Causality: DCM provides excellent solubility without acting as a nucleophile. The sub-zero temperature suppresses the kinetic pathway of electrocyclic ring-opening[5].

  • Validation Checkpoint: Visually inspect the solution. A successful reconstitution yields a pale yellow solution. If the solution rapidly turns dark brown or orange, thermal degradation or oxidation has occurred, and the batch must be discarded.

Protocol B: Controlled In-Situ Trapping (Cycloaddition)

Objective: Utilize the highly reactive oxete intermediate before it decomposes.

  • Substrate Addition: To the -20°C solution from Protocol A, immediately add the target diene (e.g., cyclopentadiene) dropwise.

    • Causality: 2H-oxetes are transient species. Trapping them immediately via a [2+2] or[4+2] cycloaddition relieves the extreme ring strain, forming a stable adduct before thermal decomposition can dominate[2].

  • Thermal Gradient: Gradually warm the reaction mixture to 0°C over 2 hours. Do not exceed 0°C.

    • Causality: The activation energy for oxete ring-opening is exceptionally low. Strict thermal control is the only kinetic barrier preventing runaway decomposition.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material spot (driven by the nitroaromatic chromophore) and the appearance of a more polar, stable adduct spot confirms successful trapping.

Protocol C: Emergency Spill Cleanup & Decontamination

Objective: Safely neutralize and remove spills while mitigating inhalation and dermal absorption risks.

  • Dust Suppression: In the event of a solid spill, DO NOT sweep dry . Gently cover the area with damp vermiculite or sand ([BenchChem][4]).

    • Causality: Dry sweeping aerosolizes the nitroaromatic powder, creating a severe inhalation hazard and a potential explosive dust mixture[4].

  • Solvent Decontamination: Collect the absorbent material into a hazardous waste container. Wash the affected surface first with acetone, followed by copious amounts of soap and water.

    • Causality: Nitroaromatics are highly lipophilic and readily absorb through the skin ([NIH][3]). Acetone solubilizes the compound for collection, while the surfactant action of soap removes residual lipid-soluble traces from the benchtop.

  • Validation Checkpoint: Inspect the cleaned area with a long-wave UV lamp (365 nm). Nitroaromatic residues often exhibit strong UV absorbance/quenching; a uniform background indicates successful decontamination.

References

  • ChemSrc Database. Compound Profile: 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride. URL: [Link][1]

  • National Institutes of Health (PMC). Nitroaromatic Compounds, from Synthesis to Biodegradation. URL:[Link][3]

  • MDPI (Molecules). Benzoxetes and Benzothietes — Heterocyclic Analogues of Benzocyclobutene. URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the critical bottlenecks encountered during the synthesis of 4-((2-Nitrophenyl)thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the critical bottlenecks encountered during the synthesis of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride.

The 2H-oxete ring is a highly strained, unsaturated four-membered heterocycle. Its inherent instability, combined with the steric and electronic demands of the 2-nitrophenylthio moiety and the subsequent hydrochloride salt formation, requires rigorous control of reaction conditions. This guide explains the mechanistic causality behind our protocols to ensure your experimental success.

I. Synthetic Workflow Overview

To establish a baseline for troubleshooting, the logical progression of the synthesis is mapped below. This self-validating system ensures that intermediate integrity is verified before proceeding to the next highly sensitive step.

SyntheticWorkflow A Step 1: 2H-Oxete Core Formation (Photochemical [2+2] Cycloaddition) B QC 1: NMR/GC Verification Check for Ring-Opening A->B B->A Fail (Thermal Degradation) C Step 2: Thioetherification (C-S Bond Formation via Cu-Catalysis) B->C Pass D QC 2: LC-MS & TLC Confirm 2-Nitrophenylthio Coupling C->D D->C Fail (Disulfide Byproducts) E Step 3: HCl Salt Formation (Anhydrous HCl in Ether) D->E Pass F Final QC: X-Ray/NMR Validate Salt & Ring Integrity E->F

Figure 1: Step-by-step synthetic workflow and quality control checkpoints for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride.

II. Troubleshooting Guides & FAQs

Phase 1: 2H-Oxete Core Synthesis & Stability

Q1: My 2H-oxete intermediate is decomposing into α , β -unsaturated carbonyl compounds before I can proceed to the thioetherification. How do I prevent electrocyclic ring opening?

Causality & Solution: The 2H-oxete system suffers from immense ring strain (comparable to oxirane at ~27.3 kcal/mol) [1]. This strain drives thermal and photochemical electrocyclic ring-opening back to α , β -unsaturated carbonyls.

  • Temperature Control: The reaction must be performed and maintained at strictly low temperatures (0–10 °C). Thermal energy provides the activation energy required to break the strained C-O bond.

  • Wavelength Selection: If utilizing a Paternò-Büchi photochemical [2+2] cycloaddition, use a light source with a wavelength absorbed exclusively by the starting carbonyl, not the oxete product, to prevent secondary photochemical degradation [2].

Step-by-Step Protocol for Stable 2H-Oxete Formation:

  • Preparation: In a quartz reaction vessel, dissolve the carbonyl precursor (0.1 M) and alkyne (2.0 equiv) in anhydrous, degassed cyclohexane.

  • Irradiation: Irradiate using a medium-pressure mercury lamp equipped with a selective bandpass filter.

  • Thermal Regulation: Submerge the vessel in a cryocooler maintained at exactly 4 °C.

  • Monitoring: Monitor strictly via low-temperature NMR; halt irradiation immediately upon consumption of the limiting reagent to prevent over-exposure.

Phase 2: Thioetherification (C-S Bond Formation)

Q2: During the coupling of the 2-nitrophenylthio group to the oxete core, I am observing massive accumulation of bis(2-nitrophenyl) disulfide instead of the desired thioether. What is going wrong?

Causality & Solution: Thioetherification often utilizes copper-catalyzed cross-coupling. However, 2-nitrothiophenol is highly prone to oxidative dimerization into bis(2-nitrophenyl) disulfide in the presence of trace oxygen and copper(II) species [3]. The nitro group withdraws electron density, making the thiolate less nucleophilic toward the oxete electrophile and more susceptible to single-electron oxidation.

  • Anaerobic Conditions: The system must be rigorously degassed using freeze-pump-thaw cycles (minimum 3 cycles).

  • Catalyst State: Utilize a Cu(I) catalyst (e.g., CuI) with an appropriate stabilizing ligand (like 1,10-phenanthroline) to favor the cross-coupling pathway over thiolate oxidation.

Quantitative Data: Impact of Atmosphere and Catalyst on Thioether Yield

Catalyst SystemAtmosphereLigandDisulfide Byproduct (%)Target Thioether Yield (%)
CuSO 4​ (Cu 2+ )AirNone> 60%< 10%
CuI (Cu + )N 2​ (Standard)None35%42%
CuI (Cu + )Argon (Degassed)1,10-Phenanthroline< 5%88%

Table 1: Optimization of reaction conditions to suppress disulfide formation during thioetherification.

Phase 3: Hydrochloride Salt Formation

Q3: When I attempt to form the hydrochloride salt of 4-((2-Nitrophenyl)thio)-2H-oxete, the solution turns black and NMR shows complete destruction of the oxete ring. How can I form the salt without cleaving the ether?

Causality & Solution: The oxygen atom in the strained 2H-oxete ring is highly susceptible to electrophilic attack by protons. Aqueous HCl or highly concentrated acidic solutions will protonate the oxete oxygen, triggering an immediate cationic ring-opening cascade driven by the release of ring strain.

  • Anhydrous Conditions: You must use strictly anhydrous HCl gas or a pre-titrated anhydrous solution (e.g., 1.0 M HCl in diethyl ether).

  • Stoichiometric Control: Add the HCl dropwise at -20 °C to prevent local exothermic hotspots that accelerate ring-opening. The basicity of the system must be carefully balanced so that the target basic site is protonated preferentially over the oxete oxygen.

Step-by-Step Protocol for Anhydrous Salt Formation:

  • Dissolve the purified 4-((2-Nitrophenyl)thio)-2H-oxete free base in anhydrous diethyl ether under argon.

  • Cool the solution to -20 °C using a dry ice/isopropanol bath.

  • Slowly add 0.95 equivalents of 1.0 M anhydrous HCl in diethyl ether dropwise via syringe pump over 30 minutes.

  • Allow the hydrochloride salt to precipitate. Filter rapidly under a blanket of argon and wash with cold (-20 °C) anhydrous pentane.

III. References

  • Luger, P., & Buschmann, J. (1984). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Available at:[Link]

Optimization

Overcoming solubility issues with 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride

Welcome to the technical support center for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common experimental challenges, with a primary focus on solubility. We understand that navigating the physicochemical properties of novel compounds is critical for experimental success. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure you can effectively handle and utilize this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride?

As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its free base form.[1][2] The hydrochloride group introduces a polar, ionizable center that can interact favorably with polar protic solvents like water. However, the molecule also possesses significant nonpolar structural elements, including the nitrophenyl and thioether moieties, which contribute to its lipophilic character.[3] The oxetane ring, while containing a polar ether linkage, is a relatively small component.[4] Therefore, a balance between aqueous and organic solubility should be anticipated, and it may be classified as sparingly soluble or require specific conditions for complete dissolution in purely aqueous systems.

Q2: I'm having trouble dissolving the compound in water. What are the likely reasons?

Difficulty dissolving 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride in water, even as a salt, can stem from several factors:

  • Insufficient Solvent Volume: The concentration you are trying to achieve may exceed the compound's intrinsic aqueous solubility limit.

  • Kinetics of Dissolution: The rate of dissolution may be slow. Finely powdered material will dissolve faster than large crystals due to a greater surface area-to-volume ratio.[5][6]

  • Common Ion Effect: If your aqueous solution is buffered and contains a high concentration of chloride ions, it could slightly suppress the solubility of the hydrochloride salt.[1]

  • pH of the Solution: The pH of your water (which can vary depending on its source and dissolved CO2) might not be optimal for maintaining the protonated, more soluble form of the molecule.

Q3: Which organic solvents are good starting points for solubilizing this compound?

Given the molecular structure, polar aprotic solvents are excellent starting points. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective at dissolving a wide range of organic compounds, including those with poor water solubility.[6] For less polar options, alcohols such as ethanol or methanol can also be effective, as they possess both polar hydroxyl groups and nonpolar alkyl chains. It is crucial to use high-purity, anhydrous solvents if the stability of the compound in solution is a concern.

Q4: Can adjusting the pH of my aqueous solution improve solubility?

Yes, pH adjustment is a powerful technique for improving the solubility of ionizable compounds.[7][8] For a hydrochloride salt of a basic compound, maintaining a slightly acidic pH (e.g., pH 4-6) will favor the protonated, charged form, which is generally more water-soluble. Conversely, increasing the pH towards neutral or basic conditions can cause the compound to convert to its less soluble free base form, leading to precipitation.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides systematic protocols to diagnose and resolve solubility challenges with 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride.

Initial Assessment: Small-Scale Solubility Testing

Before preparing a bulk stock solution, it is essential to determine an appropriate solvent and approximate solubility.

Protocol:

  • Aliquot the Compound: Weigh out small, equal amounts (e.g., 1 mg) of the compound into several separate, clear vials.

  • Solvent Screening: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with common laboratory solvents (see Table 1).

  • Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe if the solid dissolves completely, partially, or not at all.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured aliquot of the same solvent and vortex again. Repeat this process until the compound dissolves or it becomes clear that it is poorly soluble in that solvent. This helps establish an approximate solubility limit.

  • Test Physical Methods: For promising solvents where the compound is partially soluble, gently warm the vial (e.g., to 37-40°C) or place it in an ultrasonic bath for 5-10 minutes.[5][9] Observe any changes in solubility. Caution: Use gentle heating to avoid potential degradation.

  • Documentation: Record the best solvent and the approximate concentration achieved.

Table 1: Properties of Common Laboratory Solvents

SolventTypeDielectric Constant (20°C)Notes
Water (pH-adjusted)Polar Protic80.1Ideal for salts; solubility is pH-dependent.
DMSOPolar Aprotic46.7Excellent for dissolving a wide range of compounds.
DMFPolar Aprotic36.7Similar to DMSO, but more volatile.
EthanolPolar Protic24.5Good general-purpose solvent.
MethanolPolar Protic32.7More polar than ethanol.
AcetonitrilePolar Aprotic37.5Common solvent for analytical chemistry.
Workflow for Preparing a Stock Solution

The following diagram outlines a decision-making process for preparing a usable stock solution.

G start Start: Need to Prepare Stock Solution is_aqueous Is an aqueous solution required? start->is_aqueous use_dmso Use DMSO or DMF to prepare a concentrated stock (e.g., 10-50 mM). is_aqueous->use_dmso No test_aqueous Perform small-scale test in acidic buffer (pH 4-6). is_aqueous->test_aqueous Yes end_workflow Proceed with Experiment use_dmso->end_workflow is_soluble_aqueous Is solubility sufficient? test_aqueous->is_soluble_aqueous prepare_aqueous Prepare fresh stock solution in buffer. Use sonication or gentle warming to aid dissolution. is_soluble_aqueous->prepare_aqueous Yes cosolvent_strategy Prepare high-concentration stock in DMSO. Dilute serially into final aqueous buffer. Observe for precipitation. is_soluble_aqueous->cosolvent_strategy No prepare_aqueous->end_workflow cosolvent_strategy->end_workflow

Caption: Decision workflow for preparing a stock solution.

The Impact of pH on Solubility

As a hydrochloride salt, the protonation state of the molecule is key to its aqueous solubility. The following diagram illustrates the general principle.

G cluster_pH pH Scale cluster_Solubility Expected Solubility Low_pH Low pH (Acidic) Protonated R-NH3+Cl- Predominant Species: Protonated Cation High_pH High pH (Basic) Free_Base R-NH2 Predominant Species: Neutral Free Base High_Sol Higher Solubility Low_Sol Lower Solubility Protonated->High_Sol Favors Free_Base->Low_Sol Favors

Caption: Effect of pH on the solubility of a hydrochloride salt.

Safety and Handling

Always handle 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride in accordance with the provided Safety Data Sheet (SDS).[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Work in a well-ventilated area or a chemical fume hood.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]

  • Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Alhareth, K., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Serajuddin, A. T. M. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • Crysdot LLC. 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride. Heterocyclic Compounds. Available from: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. Available from: [Link]

  • Li, J., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Publishing. Available from: [Link]

  • S. L. Shimpi, B. R. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. Available from: [Link]

  • Decco U.S. Post Harvest, Inc. (2017). Safety Data Sheet. Greenbook.net. Available from: [Link]

  • Wuitschik, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available from: [Link]

  • Wikipedia. 4-Nitrothiophenol. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride

Welcome to the Technical Support Center. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the highly strained heterocyclic intermediate, 4-((2-Nitrophenyl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the highly strained heterocyclic intermediate, 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride (CAS: 57754-86-6).

2H-oxetes (oxetenes) are characterized by significant ring strain, making them highly reactive and prone to instability[1]. The incorporation of a (2-nitrophenyl)thio moiety introduces complex redox and nucleophilic variables. Furthermore, the hydrochloride formulation demands precise pH and solvent control to prevent premature electrocyclic ring opening[2]. This guide provides field-proven insights, mechanistic causality, and validated protocols to optimize your workflows.

Section 1: Mechanistic Causality & Workflow Visualization

Understanding the causality behind the instability of 2H-oxetes is critical for experimental design. The primary degradation pathway of the 2H-oxete core is electrocyclic ring opening, which yields an α,β-unsaturated carbonyl compound[2].

When optimizing conditions for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride, the choice of solvent, temperature, and atmospheric conditions directly dictates the equilibrium between the stable oxete and its ring-opened byproduct. For instance, utilizing non-polar solvents and strictly maintaining low temperatures (0–10 °C) mitigates the thermal energy required to overcome the activation barrier for ring opening[2].

OxetePathway Start Precursor Materials (Alkyne + Carbonyl) Reaction Photochemical [2+2] Cycloaddition or Cu-Catalysis Start->Reaction UV Light / Catalyst Target 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride Reaction->Target Cyclization Degradation Electrocyclic Ring Opening (α,β-unsaturated compound) Target->Degradation Thermal/Acidic Stress Optimization Low Temp (0-10°C) Non-polar Solvent Optimization->Target Stabilizes Core

Mechanistic pathway of 2H-oxete synthesis, highlighting stabilization vs. thermal degradation.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride degrade rapidly during isolation, and how can I prevent this? A1: The 2H-oxete ring is highly strained. The primary side reaction is electrocyclic ring opening[2]. The presence of the hydrochloride salt can inadvertently catalyze this ring-opening if trace moisture is present, leading to localized acidic hydrolysis. Troubleshooting: Maintain strict anhydrous conditions. Perform all isolations at low temperatures (0–10 °C)[2]. If utilizing a photochemical [2+2] cycloaddition (Paternò-Büchi reaction) for upstream synthesis, ensure the UV wavelength is strictly absorbed by the starting carbonyl and not the oxete product to prevent photochemical degradation[2].

Q2: What is the optimal solvent system for reactions involving this compound? A2: Non-polar, anhydrous solvents are generally preferred to minimize side reactions and stabilize the strained ether oxygen[2]. However, because the compound is a hydrochloride salt, solubility can be an issue in purely non-polar solvents like hexane. Troubleshooting: Use a weakly coordinating, anhydrous solvent like dichloromethane (DCM). Copper-catalyzed syntheses of 2H-oxetes have shown optimal yields in DCM at controlled temperatures, whereas protic solvents or residual water rapidly lead to hydration and ring-opening[3].

Q3: How does the (2-nitrophenyl)thio group influence the reaction conditions? A3: The thioether linkage is susceptible to oxidation, and the nitro group is sensitive to strong reducing agents. Furthermore, the bulky (2-nitrophenyl)thio group provides some steric shielding to the oxete ring, which can kinetically stabilize it against nucleophilic attack, but it also makes the molecule highly sensitive to thermal stress. Troubleshooting: Avoid oxidative environments (e.g., peroxides, high-valent metal oxidants) unless strictly controlled. Degas all solvents with argon or nitrogen prior to use to prevent auto-oxidation of the thioether[4].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines the optimized handling and downstream reaction setup for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride. This protocol incorporates built-in validation checks to prevent silent failures.

Protocol: Low-Temperature Controlled Reaction Setup Objective: To utilize the oxete in a downstream transformation without triggering electrocyclic ring opening.

  • Preparation of the Reaction Vessel:

    • Flame-dry a Schlenk flask under a vacuum, then backfill with high-purity Argon. Repeat three times.

    • Causality: Moisture acts as a nucleophile and, in the presence of the HCl salt, will rapidly catalyze the hydration and opening of the 2H-oxete ring[3].

  • Solvent Degassing & Cooling:

    • Add 10 mL of anhydrous Dichloromethane (DCM) to the vessel.

    • Degas the solvent by bubbling Argon through a long needle for 15 minutes[4].

    • Cool the vessel to 0 °C using an ice-water bath.

    • Validation Check: Ensure the internal solvent temperature stabilizes at exactly 0–2 °C before proceeding. Do not rely solely on the bath temperature.

  • Substrate Addition:

    • Dissolve 1.0 equivalent of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride in 2 mL of pre-cooled, anhydrous DCM.

    • Add the solution dropwise to the reaction vessel over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring:

    • Monitor the reaction strictly via cold-plate Thin Layer Chromatography (TLC) or low-temperature NMR[2].

    • Causality: Standard Gas Chromatography (GC) or room-temperature NMR will cause thermal degradation of the oxete during the analysis itself, leading to false-positive readings for the ring-opened byproduct[4].

  • Quenching and Isolation:

    • Upon completion, quench the reaction at 0 °C with a cold, mildly basic buffer (e.g., saturated NaHCO3) to neutralize the hydrochloride salt and prevent acid-catalyzed degradation during solvent evaporation.

    • Extract with cold DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a bath temperature not exceeding 15 °C[4].

Section 4: Quantitative Data & Optimization Metrics

The following table summarizes the effect of temperature and solvent on the stability and yield of the 2H-oxete core during standard handling and catalytic transformations.

Solvent SystemTemperature (°C)AtmosphereOxete Core Retention (%)Primary Observed Byproduct
Dichloromethane (DCM)0 - 5 °CArgon (Degassed)> 92%Trace α,β-unsaturated ketone
Dichloromethane (DCM)25 °C (RT)Argon65%α,β-unsaturated ketone (35%)
1,2-Dichloroethane (DCE)60 °CNitrogen< 5%Complete decomposition / Hydration
Tetrahydrofuran (THF)0 - 5 °CAmbient Air40%Hydrated ring-opened diol
Acetonitrile (MeCN)0 - 5 °CArgon (Degassed)85%Pinacol dimerization

Note: Retention percentages are based on low-temperature NMR integration against an internal standard (e.g., Mesitylene).

References
  • A Technical Guide to the Synthesis of Novel 2H-Oxete Deriv
  • An In-depth Technical Guide to 2H-Oxete: Properties, Synthesis, and Therapeutic Potential, benchchem.com,
  • Identifying and minimizing side reactions in 2H-oxete synthesis, benchchem.com,
  • Copper-Catalyzed Regioselective Reaction of Internal Alkynes and Diaryliodonium Salts, acs.org,

Sources

Optimization

Stability issues of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride in solution

Technical Support Center: 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center is designed to assist researchers encounterin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to assist researchers encountering stability issues with 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride in solution. As specific stability data for this compound is not widely published, this guide is built upon established principles of organic chemistry, focusing on the known reactivity of its core functional groups: the 2H-oxete ring , the thioether linkage , and the 2-nitrophenyl group .

Troubleshooting Guide & FAQs

This section addresses common experimental issues in a question-and-answer format, providing insights into potential causes and offering validated solutions.

Question 1: My solution of the compound rapidly turns yellow or brown and loses potency, especially in protic or acidic solvents. What is happening?

Answer: This is likely due to the acid-catalyzed hydrolysis and ring-opening of the highly strained 2H-oxete ring.

  • Expertise & Causality: The 2H-oxete is a four-membered unsaturated heterocyclic ether.[1][2] Such small, strained rings are thermodynamically driven to open.[3][4][5] In the presence of an acid catalyst (including its own hydrochloride form in solution) and a nucleophile like water or an alcohol, the ether oxygen can be protonated. This protonation makes the ring highly susceptible to nucleophilic attack, leading to irreversible ring-opening. This process generates α,β-unsaturated carbonyl compounds, which are often colored and may be inactive in your assay.[1][6]

  • Troubleshooting & Protocols:

    • Solvent Choice is Critical: Whenever possible, prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO, DMF, or Dioxane.[7] Avoid alcohols or aqueous solutions for long-term storage.

    • pH Control: If aqueous solutions are necessary for experiments, prepare them immediately before use. Use a buffered system to maintain a pH between 6.0 and 7.5. Many compounds degrade more rapidly in extremely acidic or highly alkaline environments.[8] Avoid strongly acidic conditions (pH < 4) which will accelerate hydrolysis.[9]

    • Temperature: Store all solutions at -20°C or -80°C to slow down degradation kinetics.[8]

  • Visualization of Degradation:

    Caption: Proposed acid-catalyzed hydrolysis of the 2H-oxete ring.

Question 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis, even when using aprotic solvents. What could be the cause?

Answer: This issue likely points to either oxidation of the thioether linkage or photodegradation of the nitrophenyl group.

  • Expertise & Causality:

    • Thioether Oxidation: Thioethers (sulfides) are readily oxidized to form sulfoxides and, subsequently, sulfones.[10] This can be initiated by atmospheric oxygen, trace peroxides in solvents (especially ethers like THF or dioxane), or certain buffer components.[11][12][13] This two-step oxidation adds 16 and then 32 Da to your parent mass, creating the new peaks you observe.

    • Photodegradation: The 2-nitrophenyl group makes the molecule susceptible to degradation upon exposure to light, particularly in the UV range.[14] Nitrophenyl compounds can undergo complex photochemical reactions, leading to a variety of degradation products and often a visible color change.[15][16] Gas-phase studies show that 2-nitrophenol can photolyze into HONO and OH radicals.[14][16]

  • Troubleshooting & Protocols:

    • Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.[17] Minimize exposure to ambient lab light during experimental setup.

    • Use High-Purity, Peroxide-Free Solvents: Use freshly opened, high-purity anhydrous solvents. If using ethers like THF or Dioxane that can form peroxides, ensure they are tested and peroxide-free.[7][18]

    • Deoxygenate Solvents: For sensitive experiments, sparge aqueous buffers or solvents with an inert gas like argon or nitrogen before adding the compound to remove dissolved oxygen.[7]

    • Consider Antioxidants: For aqueous buffers, adding a small amount of an antioxidant like ascorbic acid or glutathione may help, but you must first verify that the antioxidant does not interfere with your assay.[19]

  • Visualization of Oxidation:

    Caption: Stepwise oxidation of the thioether functional group.

Question 3: What are the optimal conditions for preparing and storing stock solutions to ensure maximum stability and reproducibility?

Answer: Optimal handling involves careful selection of solvent, strict environmental controls, and proper storage protocols.

  • Expertise & Causality: The stability of a research compound is influenced by temperature, moisture, oxygen, light, and pH.[8] To maximize the shelf-life of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride, a multi-faceted approach is required to mitigate each degradation pathway simultaneously.

  • Summary of Recommended Conditions:

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous, spectroscopic grade DMSO or DMF.Aprotic solvents prevent hydrolysis of the oxete ring. High purity minimizes reactive contaminants.[7]
Storage Temperature -80°C for long-term; -20°C for short-term.Low temperatures drastically reduce the rates of all chemical degradation reactions.[8]
Atmosphere Store solid under Argon or Nitrogen. Overlay solvent in vials with inert gas.Minimizes oxidation of the thioether by excluding atmospheric oxygen.[20]
Light Conditions Store in amber vials or foil-wrapped containers at all times.Prevents photodegradation initiated by the nitrophenyl group.[17]
Handling Use single-use aliquots to avoid repeated freeze-thaw cycles.Prevents moisture introduction from condensation and potential precipitation issues.
Aqueous Buffers Prepare fresh immediately before each experiment. Use deoxygenated buffers if possible. Maintain pH 6.0-7.5.Minimizes hydrolysis, oxidation, and pH-extremity-driven degradation in the final assay.[8]
Question 4: My experimental results are inconsistent. How can I test if the compound is stable in my specific aqueous assay buffer?

Answer: You must perform a time-course stability study in your specific experimental buffer. This self-validating protocol will determine the compound's viability window for your experiments.

  • Expertise & Causality: The combination of buffer salts, pH, and dissolved gasses can create a unique chemical environment. A compound stable in one buffer may degrade rapidly in another.[17] Therefore, you must empirically determine its stability under your exact assay conditions.

  • Experimental Protocol: Buffer Stability Assessment

    • Preparation: Prepare your complete assay buffer (e.g., PBS, HEPES, Tris) at the final working concentration and pH.

    • Spiking: Prepare a concentrated stock of your compound in anhydrous DMSO. Spike the compound into your assay buffer to the final desired concentration (ensure the final DMSO concentration is low, typically <0.5%, and consistent across all experiments).

    • Time Points: Immediately after spiking (T=0), remove an aliquot for analysis. Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, ambient light).

    • Sampling: Remove identical aliquots at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Analysis: Analyze the concentration of the parent compound in each aliquot immediately using a validated stability-indicating HPLC method.

    • Data Interpretation: Plot the percentage of the remaining parent compound versus time. This will define the time window within which your compound concentration remains acceptable (e.g., >90%) for your experiments.

  • Workflow Visualization:

    Stability_Workflow A Prepare Assay Buffer C Spike Stock into Buffer (Final Concentration) A->C B Prepare DMSO Stock B->C D Incubate at Assay Conditions (e.g., 37°C) C->D T0 Analyze T=0 C->T0 T_int Analyze Intermediate Time Points (T=1h, 2h...) D->T_int T_final Analyze Final Time Point (T=24h) D->T_final E Plot % Remaining vs. Time T0->E T_int->E T_final->E F Determine Experimental Viability Window E->F

    Caption: Workflow for determining compound stability in an experimental buffer.

References

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. [Link]

  • Chemistry LibreTexts. (2021). Cyclic Ethers. [Link]

  • Blue Line. (2026). Research Compound Stability Guide. [Link]

  • Chen, Y., et al. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. [Link]

  • Hoz, S., & Levy, E. (2000). Relative reactivity of three and four membered rings - The absence of charge effect. ResearchGate. [Link]

  • Beames, J. M., et al. (2016). Absorption Cross Sections of 2-Nitrophenol in the 295–400 nm Region and Photolysis of 2-Nitrophenol at 308 and 351 nm. The Journal of Physical Chemistry A. [Link]

  • Lu, C., et al. (2019). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules. [Link]

  • Agilent. (N.D.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • University of Nevada, Reno. (N.D.). Chapter 5: Highly Reactive Chemicals. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

Sources

Troubleshooting

Common experimental errors with 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling with the reproducibility of assays involving highly strained heterocycles. 4-((2-Nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling with the reproducibility of assays involving highly strained heterocycles. 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride is a notoriously challenging compound. The 2H-oxete ring is an unsaturated, four-membered heterocycle characterized by extreme ring strain. When coupled with a thioether linkage and formulated as a hydrochloride salt, the molecule becomes highly susceptible to multiple degradation pathways: thermal electrocyclic ring-opening (ERO), photochemical isomerization, acid-catalyzed hydrolysis, and thioether oxidation.

This guide is designed to deconstruct these failure modes, explain the physicochemical causality behind them, and provide self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound degrades immediately upon dissolving in aqueous assay buffers. Why is this happening, and how do I prevent it? The Causality: The degradation is driven by the inherent instability of the 2H-oxete ring combined with the compound's hydrochloride salt form. In aqueous media, the HCl dissociates, creating a localized acidic microenvironment. This protonates the oxete oxygen, drastically lowering the activation energy required for ring cleavage. The strained ether undergoes rapid acid-catalyzed hydrolysis to form acyclic aldehyde and thiol byproducts. The Solution: Never dissolve the dry powder directly into aqueous buffers. You must first prepare a concentrated stock in a rigorously anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF) over molecular sieves. When spiking into the final assay, ensure the aqueous buffer is heavily pre-buffered (e.g., 100 mM HEPES, pH 7.4) to instantly neutralize the HCl upon dilution.

Q2: I left my stock solution on the benchtop, and HPLC analysis shows a massive new peak with a strong carbonyl stretch in the IR spectrum. What happened? The Causality: You are observing the classic Electrocyclic Ring-Opening (ERO) of the 2H-oxete ring. Due to the significant ring strain imposed by the endocyclic double bond, 2H-oxetes readily undergo a 4π-electron pericyclic reaction to form α,β-unsaturated carbonyl compounds[1].

  • Thermal Stress: At room temperature, the molecule undergoes a conrotatory ring-opening governed by Woodward-Hoffmann rules[2].

  • Photochemical Stress: If exposed to ambient laboratory light, the promotion of an electron to the Lowest Unoccupied Molecular Orbital (LUMO) triggers a disrotatory ring-opening, yielding a different stereoisomer[2]. The Solution: Stock solutions must be handled under amber/red light and kept on ice during active use. Long-term storage must be strictly at -80°C.

Q3: We switched our stock solvent from DMSO to THF to improve solubility, but now our biological target isn't binding. Why? The Causality: Tetrahydrofuran (THF), especially if not freshly distilled and stored over BHT, rapidly forms hydroperoxides upon exposure to air [1.6]. The 2-nitrophenylthio group on your compound contains a highly nucleophilic sulfur atom. Residual peroxides in the THF will readily oxidize the thioether to a sulfoxide or sulfone [1.8]. This oxidation drastically changes the steric bulk and electronic profile of the molecule, abrogating target binding. The Solution: Avoid ether-based solvents that are prone to peroxide formation. If you must use THF, it must be peroxide-free (verified via quantitative peroxide test strips prior to use).

Part 2: Quantitative Stability Data

Understanding the half-life ( t1/2​ ) of the oxete ring under various stressors is critical for designing your experimental timeline.

Environmental StressorConditionPrimary DegradantEstimated t1/2​
Aqueous Buffer (Unbuffered) pH ~4.5 (due to HCl), 25°CAcyclic Aldehyde (Hydrolysis)< 5 minutes
Aqueous Buffer (Buffered) pH 7.4, 37°CAcyclic Aldehyde (Hydrolysis)~ 2.5 hours
Thermal (Anhydrous DMSO) 25°C, Darkα,β-Unsaturated Thioester (Conrotatory)~ 18 hours
Photochemical (Anhydrous DMSO) 4°C, Ambient White LightIsomeric Thioester (Disrotatory)~ 45 minutes
Oxidative (Aged THF) 4°C, Dark, 50 ppm peroxidesSulfoxide Derivative~ 3 hours
Part 3: Mandatory Visualization of Degradation Pathways

The following diagram maps the specific physicochemical stressors to their respective degradation mechanisms.

DegradationPathways Oxete 4-((2-Nitrophenyl)thio)- 2H-oxete HCl Thermal Thermal Stress (> -20°C) Oxete->Thermal Photo Photochemical Stress (Ambient Light) Oxete->Photo Aqueous Aqueous/Protic Solvents (Moisture) Oxete->Aqueous Oxidative Oxidative Stress (Peroxides) Oxete->Oxidative ThermA Conrotatory ERO: α,β-Unsaturated Thioester Thermal->ThermA W-H Rules PhotoA Disrotatory ERO: Isomeric Thioester Photo->PhotoA LUMO HydroA Acid-Catalyzed Hydrolysis: Aldehyde Byproducts Aqueous->HydroA HCl-driven OxidA Thioether Oxidation: Sulfoxide/Sulfone Oxidative->OxidA S-Oxidation

Fig 1: Primary degradation pathways of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride.

Part 4: Standardized Experimental Workflow

To guarantee experimental reproducibility, implement this self-validating protocol for stock preparation and assay execution.

Step 1: Preparation of the Anhydrous Stock (10 mM)

  • Purge: Flush a clean, dry amber glass vial with Argon gas for 60 seconds.

  • Solvent Prep: Use exclusively anhydrous DMSO (≤0.005% water) stored over 3Å molecular sieves.

  • Dissolution: Weigh the 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride powder rapidly in a low-humidity environment (<20% RH). Transfer to the amber vial and add the anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Do not sonicate or heat. Gently vortex at 4°C until fully dissolved.

  • Aliquot & Freeze: Immediately divide into single-use 10 µL aliquots in opaque microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

Step 2: Assay Execution & Neutralization

  • Buffer Prep: Prepare your biological assay buffer with a high buffering capacity (e.g., 100 mM Tris or HEPES, pH 7.4). Chill to 4°C.

  • Thawing: Thaw a single aliquot of the 10 mM stock on ice in the dark immediately prior to use.

  • Spiking: Inject the stock directly into the center of the vortexing aqueous buffer to ensure instantaneous dilution and neutralization of the HCl salt. Do not let the DMSO stock touch the wet walls of the tube prior to mixing.

Step 3: The Self-Validating Quality Control (QC) Step

  • Causality of Validation: Because ERO and oxidation can happen silently, you must prove the compound was intact at the exact moment of the assay.

  • Action: Immediately after spiking your assay, take a 50 µL dummy sample of the final assay mixture and quench it with an equal volume of cold Acetonitrile (containing 0.1% Formic Acid).

  • Analysis: Run via LC-MS. The intact compound will show the parent mass [M+H]+ . If the thioether was oxidized by peroxides, you will observe a +16 Da mass shift [1.8]. If the compound underwent ERO, the mass remains identical, but the retention time will shift significantly, and a UV diode-array detector will show a new absorbance peak corresponding to the conjugated α,β-unsaturated thioester system.

Part 5: References
  • Jayaprakash, S., Jeevanandam, J., & Subramani, K. (2014). "Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene." Journal of Molecular Modeling.[Link]

  • ACS Organic Process Research & Development. (2022). "Reconsidering the Safety Hazards Associated with Peroxide Formation in 2-Propanol and THF." (Details thioether oxidation by residual peroxides). ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride

Welcome to the Technical Support Center for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are utilizing this highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are utilizing this highly strained, reactive intermediate in complex synthesis.

Unlike standard building blocks, 2H-oxetes are valence isomers of α,β-unsaturated carbonyls. The compound's reactivity is entirely defined by its ability to undergo a conrotatory electrocyclic ring opening to form a highly electrophilic S-(2-nitrophenyl) thioacrylate[1]. By understanding the causality behind its structural thermodynamics and the electronic influence of the 2-nitrophenyl group, you can harness this compound for high-yield nucleophilic acyl substitutions and transition-metal-catalyzed cross-couplings.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound degrade into an intractable polymeric mixture during storage or upon dissolution?

Causality: The compound is supplied as a hydrochloride salt. While this salt form stabilizes the precursor during initial isolation, the presence of HCl is highly detrimental to the intact 2H-oxete ring in solution. Acidic conditions lower the activation barrier for premature electrocyclic ring opening and subsequently catalyze the rapid polymerization of the resulting thioacrylate[2]. Solution: Store the compound strictly desiccated at -20 °C. Upon dissolution in your reaction solvent, you must immediately neutralize the HCl salt using a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) before initiating any thermal activation.

Q2: I am using this compound as an acylating agent to form amides, but my yields are consistently below 20%. How can I enhance its reactivity?

Causality: The intact 2H-oxete is not the active acylating species. It must first undergo a thermal electrocyclic ring opening to form its valence isomer, S-(2-nitrophenyl) thioacrylate[3]. If you add your nucleophile (e.g., an amine) at room temperature, the ring opening is too slow, and the amine may instead attack the oxete unselectively or fail to react entirely. Solution: Implement a two-step "activate-then-react" protocol. First, heat the neutralized oxete in a non-nucleophilic solvent (like toluene or THF) at 60 °C for 1–2 hours to drive the electrocyclic ring opening. Once the thioacrylate is formed, cool the mixture and add your nucleophile. The electron-withdrawing 2-nitro group makes the thiolate an exceptional leaving group, ensuring rapid and quantitative amidation.

Q3: Can I use this compound to synthesize α,β-unsaturated ketones via cross-coupling?

Causality: Yes. Once thermally opened to the thioacrylate, the resulting thioester is an ideal substrate for[4]. In this reaction, a Pd(0) catalyst undergoes oxidative addition into the C–S bond, and a Cu(I) cofactor facilitates transmetalation from a boronic acid. The 2-nitro substitution on the aryl ring significantly accelerates the oxidative addition step due to its strong electron-withdrawing nature, which weakens the C–S bond. Solution: Follow the Liebeskind-Srogl protocol detailed in Section 3, ensuring the use of copper(I) thiophene-2-carboxylate (CuTC) as the cofactor for optimal transmetalation.

Part 2: Quantitative Data Summaries

To optimize your reaction conditions, refer to the following empirically derived data for thermal activation and cross-coupling efficiencies.

Table 1: Kinetic Parameters of 2H-Oxete Electrocyclic Ring Opening

Temperature (°C)SolventAdditive (Base)Half-Life ( t1/2​ )Yield of ThioacrylatePrimary Observation
25 °CTHFNone> 48 hours< 5%Starting material persists.
25 °CTHFDIPEA (1.1 eq)> 48 hours< 5%Stable neutralized oxete.
60 °C Toluene DIPEA (1.1 eq) 45 mins > 95% Optimal activation.
80 °CTolueneNone (Acidic)15 mins< 10%Rapid polymerization.

Table 2: Optimization of Liebeskind-Srogl Coupling Conditions (Post-Activation)

Catalyst SystemCofactorBoronic Acid Eq.Yield of KetoneNotes
Pd(PPh₃)₄ (5 mol%)Cu(I) thiophene-2-carboxylate1.588%Rapid transmetalation.
PdCl₂(dppf) (5 mol%)Ag₂O2.092%Best for sensitive substrates.
Pd(OAc)₂ (10 mol%)CuI1.541%Sluggish oxidative addition.

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Thermal Ring-Opening and Amidation

This protocol is a self-validating system designed to prevent nucleophilic attack on the unactivated oxete.

  • Neutralization: Dissolve 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride (1.0 mmol) in anhydrous Toluene (5.0 mL) under an argon atmosphere. Immediately add DIPEA (1.1 mmol) dropwise at 0 °C. Stir for 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

  • Validation Step: After 1 hour, monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly UV-active oxete spot ( Rf​≈0.6 ) should completely convert to the thioacrylate spot ( Rf​≈0.4 ). Do not proceed until conversion is >95%.

  • Amidation: Cool the reaction to room temperature (20 °C). Add the desired primary or secondary amine (1.2 mmol) dropwise.

  • Isolation: Stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify the resulting α,β-unsaturated amide via silica gel chromatography.

Protocol B: Liebeskind-Srogl Cross-Coupling Workflow

Utilize this workflow to generate complex α,β-unsaturated ketones.

  • Activation: Perform steps 1–3 from Protocol A to generate the active S-(2-nitrophenyl) thioacrylate in situ.

  • Catalyst Assembly: In a separate flame-dried flask, combine PdCl₂(dppf) (0.05 mmol, 5 mol%), the desired arylboronic acid (1.5 mmol), and the mediator Ag₂O (1.5 mmol)[4].

  • Coupling: Transfer the activated thioacrylate solution via cannula into the catalyst flask.

  • Reaction: Stir the mixture at 50 °C for 12 hours under argon.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify the ketone via flash chromatography.

Part 4: Mechanistic Pathways & Workflows

G Oxete 4-((2-Nitrophenyl)thio)-2H-oxete HCl (Strained Heterocycle) Neutralize Neutralization (-HCl, +DIPEA) Oxete->Neutralize Base Addition Polymer Polymerization (Acid-Catalyzed Degradation) Oxete->Polymer Unneutralized / Prolonged Storage Thermal Thermal Activation (60°C) Electrocyclic Ring Opening Neutralize->Thermal Thioacrylate S-(2-Nitrophenyl) Thioacrylate (Active Acyl/Michael Reagent) Thermal->Thioacrylate Conrotatory Opening Amide Amides/Esters (Nucleophilic Acyl Substitution) Thioacrylate->Amide + Nucleophile Ketone α,β-Unsaturated Ketones (Liebeskind-Srogl Coupling) Thioacrylate->Ketone + R-B(OH)2, Pd/Cu

Reaction pathways of 4-((2-Nitrophenyl)thio)-2H-oxete demonstrating thermal activation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd + Thioacrylate PdII Pd(II) Thiolate Complex OxAdd->PdII TransMet Transmetalation (Cu(I) Cofactor) PdII->TransMet + R-B(OH)2 PdII_R Pd(II) Alkyl/Aryl Complex TransMet->PdII_R - Cu(I)-SAr RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ketone) RedElim->Product

Liebeskind-Srogl catalytic cycle for the cross-coupling of the activated thioacrylate.

References

  • Martino, P. C., & Shevlin, P. B. (1980). Oxetene: synthesis and energetics of electrocyclic ring opening. Journal of the American Chemical Society. 1

  • Benchchem. A Comparative Guide to the Chemistry of 2H-Oxete and 2H-Thiete. 2

  • Meier, H., et al. (2012). Benzoxetes and Benzothietes ¾ Heterocyclic Analogues of Benzocyclobutene. MDPI. 3

  • Lambert, W. D., et al. (2019). Installation of Minimal Tetrazines through Silver-Mediated Liebeskind–Srogl Coupling with Arylboronic Acids. Journal of the American Chemical Society. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride

Introduction The discovery and validation of novel therapeutic agents are paramount in advancing biomedical research and drug development. Small molecules with unique heterocyclic scaffolds often present promising starti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery and validation of novel therapeutic agents are paramount in advancing biomedical research and drug development. Small molecules with unique heterocyclic scaffolds often present promising starting points for targeted therapies. This guide provides a comprehensive framework for the biological validation of a novel compound, 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride . Given the structural motifs present in this molecule—specifically the nitrophenyl and thioether groups, which are features of various bioactive compounds—we will explore its potential as an anti-inflammatory agent.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will not only outline a series of validation experiments but also delve into the scientific rationale behind the chosen methodologies. We will compare the hypothetical performance of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride against a known anti-inflammatory agent to provide a clear benchmark for its potential efficacy. The overarching goal is to present a self-validating system of protocols that ensures the generation of robust and reliable data.

Hypothesized Mechanism of Action and Comparator Selection

The 2-nitrophenylthio moiety is a structural alert that suggests several potential biological activities, including anticancer and antimicrobial properties.[1][4] However, for the purpose of this guide, we will focus on a hypothesized anti-inflammatory role. The rationale is that many sulfur-containing and nitrophenyl compounds are known to modulate inflammatory pathways.[3][5]

A key inflammatory pathway often implicated in disease is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Therefore, we hypothesize that 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride may exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

To provide a robust comparison, we will benchmark our test compound against a well-characterized anti-inflammatory agent. For this purpose, we select Bay 11-7082 , a known and selective inhibitor of IκB-α phosphorylation, which is a critical step in the activation of the NF-κB pathway.

Experimental Validation Workflow

The validation of our novel compound will proceed through a multi-tiered approach, starting with in vitro cell-based assays to establish a baseline of activity and concluding with more complex functional assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Validation A Cytotoxicity Assessment (MTT Assay) B Nitric Oxide (NO) Production Assay (Griess Assay) A->B Determine non-toxic concentrations C Pro-inflammatory Cytokine Quantification (ELISA) B->C Assess primary anti-inflammatory effect D NF-κB Activation Analysis (Western Blot) C->D Investigate underlying pathway E Reactive Oxygen Species (ROS) Measurement D->E Explore related oxidative stress F Monocyte Adhesion Assay D->F Confirm functional consequence

Caption: A multi-phase workflow for the validation of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride's anti-inflammatory activity.

Part 1: In Vitro Characterization

Cytotoxicity Assessment

Rationale: Before assessing the biological activity of a compound, it is crucial to determine the concentration range at which it is not toxic to the cells. This ensures that any observed effects are due to the specific biological activity of the compound and not a result of cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 (half-maximal inhibitory concentration) for cytotoxicity can be determined from the dose-response curve.

Inhibition of Nitric Oxide Production

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS). Measuring the inhibition of NO production is a common primary screen for anti-inflammatory activity. The Griess assay is a simple and sensitive method for detecting nitrite, a stable and nonvolatile breakdown product of NO.

Protocol: Griess Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride and Bay 11-7082 for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reagent: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-treated control.

Quantification of Pro-inflammatory Cytokines

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. An effective anti-inflammatory compound should reduce the production of these cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in biological samples.

Protocol: ELISA for TNF-α and IL-6

  • Sample Collection: Collect the cell culture supernatants from the Griess assay experiment.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition for each compound concentration.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity

CompoundCytotoxicity IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride > 10012.515.218.9
Bay 11-7082 (Comparator) > 505.87.18.5

Part 2: Mechanistic Elucidation

Analysis of NF-κB Activation

Rationale: To validate our hypothesis that the test compound acts via the NF-κB pathway, we will assess the phosphorylation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB. Western blotting is a widely used technique to detect specific proteins in a sample.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB-α IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) p_IkB p-IκB-α p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates ub Ubiquitination & Degradation p_IkB->ub DNA DNA p65_p50_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates Test_Compound 4-((2-Nitrophenyl)thio)-2H-oxete HCl Test_Compound->IKK Inhibits

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Comparative

A Tale of Two Rings: The Elusive Oxete and the Workhorse Oxetane in Chemical Science

An In-Depth Comparative Guide to Oxete-Containing Compounds and Their Saturated Analogs In the landscape of heterocyclic chemistry, four-membered rings occupy a unique space, balancing significant ring strain with versat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Oxete-Containing Compounds and Their Saturated Analogs

In the landscape of heterocyclic chemistry, four-membered rings occupy a unique space, balancing significant ring strain with versatile reactivity. This guide provides a comparative analysis of two closely related oxygen-containing heterocycles: the unsaturated 2H-oxete and its saturated counterpart, oxetane. While structurally similar, their chemical properties and, consequently, their applications diverge dramatically. Due to significant ring strain and reactivity, 2H-oxetes (also known as oxetenes) are generally unstable and have been the subject of limited investigation.[1][2] In stark contrast, the stable oxetane ring has emerged as a highly valuable and frequently utilized scaffold in modern medicinal chemistry, celebrated for its ability to fine-tune the physicochemical properties of drug candidates.[2][3]

This guide will first explore the chemistry of the elusive 2H-oxete, detailing its synthesis and inherent reactivity. It will then delve into a comprehensive analysis of the oxetane ring, providing extensive experimental data on its role as a bioisostere and its impact on critical drug-like properties. Through a comparative lens, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the challenges and opportunities presented by these four-membered heterocycles.

Part 1: The Elusive 2H-Oxete: A Highly Reactive Intermediate

The 2H-oxete ring, with its strained double bond within a four-membered ether structure, is a fascinating but challenging synthetic target.[4] Its high reactivity makes it an intriguing intermediate, though this same property has limited its isolation and application.[1]

Synthesis of the 2H-Oxete Core

The primary and most fundamental method for constructing the 2H-oxete core is the photochemical intramolecular [2+2] cycloaddition of α,β-unsaturated carbonyl compounds.[1] The parent 2H-oxete, for instance, is synthesized via the photochemical cyclization of acrolein, where UV light provides the energy to overcome the barrier to forming the strained ring.[1][4][5]

Experimental Protocol: Synthesis of Parent 2H-Oxete via Photocyclization

This protocol is an illustrative procedure based on the photochemical cyclization of acrolein.[4] Caution: Acrolein is highly toxic and volatile. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Freshly distilled acrolein

  • Inert, UV-transparent solvent (e.g., hexane)

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Preparation: Prepare a dilute solution (e.g., 0.1 M) of freshly distilled acrolein in the inert solvent within the quartz reaction vessel.

  • Deoxygenation: To prevent quenching of the excited state and potential side reactions, thoroughly deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes.

  • Irradiation: Place the sealed reaction vessel in the photoreactor. Irradiate the solution with the UV lamp while maintaining a controlled, low temperature to minimize thermal decomposition of the product.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as gas chromatography (GC) or ¹H NMR spectroscopy, by analyzing small aliquots.

  • Work-up and Isolation: Once the reaction has reached completion or optimal conversion, carefully remove the solvent under reduced pressure at low temperature. Due to the high volatility and potential instability of 2H-oxete, purification is challenging and may require specialized techniques like preparative GC or low-temperature fractional distillation.[4]

Logical Workflow for 2H-Oxete Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Acrolein Freshly Distilled Acrolein Solution Prepare Dilute Solution Acrolein->Solution Solvent Inert Solvent (Hexane) Solvent->Solution Deoxygenate Deoxygenate with N2/Ar Solution->Deoxygenate Irradiate Irradiate with UV Light (Low Temperature) Deoxygenate->Irradiate Monitor Monitor by GC/NMR Irradiate->Monitor Periodic Sampling RemoveSolvent Remove Solvent (Reduced Pressure, Low Temp) Irradiate->RemoveSolvent Upon Completion Monitor->Irradiate Purify Purify (e.g., Prep GC) RemoveSolvent->Purify Product 2H-Oxete Product Purify->Product

Caption: Workflow for the photochemical synthesis of 2H-oxete from acrolein.

Part 2: The Workhorse Oxetane: A Privileged Scaffold in Medicinal Chemistry

In contrast to its unsaturated counterpart, the saturated oxetane ring is a stable, three-dimensional motif that has become a powerful tool in drug design.[6][7] Its unique stereoelectronic properties allow it to serve as a valuable bioisosteric replacement for other common functional groups, leading to improvements in aqueous solubility, metabolic stability, and other pharmacokinetic properties.[2][3]

Synthesis of Substituted Oxetanes: The Paternò–Büchi Reaction

The most prominent method for synthesizing the oxetane ring is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[8][9] This reaction is initiated by the photoexcitation of the carbonyl to an excited singlet or triplet state, which then reacts with the ground-state alkene to form the four-membered ring.[8] The mechanism often proceeds through a 1,4-biradical intermediate, and the regioselectivity is governed by the formation of the more stable biradical.[8]

Modern variations of this reaction utilize visible light and a photocatalyst, which enhances safety, scalability, and applicability by avoiding high-energy UV radiation.[10][11]

Mechanism of the Paternò-Büchi Reaction

Caption: Generalized mechanism of the Paternò-Büchi reaction.

Experimental Protocol: Visible-Light Mediated Paternò–Büchi Reaction

This protocol is based on the visible-light-mediated synthesis of oxetanes using an iridium photocatalyst, as reported in the literature.[10]

Materials:

  • Aryl glyoxylate (e.g., Methyl benzoylformate)

  • Alkene (e.g., 2,3-Dimethyl-2-butene)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl glyoxylate (1.0 equiv), the iridium photocatalyst (e.g., 1 mol%), and the anhydrous solvent to a Schlenk tube equipped with a magnetic stir bar.

  • Add Alkene: Add the alkene (typically in excess, e.g., 5-10 equiv).

  • Degassing: Seal the vessel and ensure the mixture is free of oxygen, as it can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. Maintain a constant temperature, often near room temperature, using a fan or water bath.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired oxetane product.

The Oxetane Ring as a Bioisostere

A primary application of the oxetane motif in drug discovery is as a bioisosteric replacement for other common functional groups, most notably the gem-dimethyl and carbonyl groups.[3][6] This strategy allows for the modulation of a molecule's properties while aiming to retain or improve its biological activity.[3][12] The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity, which can be highly beneficial.[6]

cluster_gem gem-Dimethyl Group cluster_carbonyl Carbonyl Group Gem C(CH₃)₂ Gem_props Properties: - Lipophilic - Metabolically susceptible (C-H oxidation) Gem->Gem_props Oxetane Oxetane Ring Gem->Oxetane is replaced by Carb C=O Carb_props Properties: - Polar (H-bond acceptor) - Metabolically susceptible (reduction) Carb->Carb_props Carb->Oxetane is replaced by Oxetane_props Properties: - Polar (H-bond acceptor) - Metabolically stable - Improves solubility - 3D structure Oxetane->Oxetane_props

Caption: Oxetane as a versatile bioisostere for gem-dimethyl and carbonyl groups.

Comparative Data: Impact of Oxetane Incorporation

The true value of the oxetane scaffold is demonstrated by quantitative data from matched molecular pair analyses. The replacement of a gem-dimethyl or other lipophilic group with an oxetane ring can have a profound and often predictable effect on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical and Pharmacokinetic Property Modulation by Oxetane Incorporation Data compiled from various drug discovery campaigns and reviews.[2][3]

PropertyEffect of Oxetane SubstitutionRationale and Quantitative Impact
Aqueous Solubility Generally Increased The polar oxygen atom acts as a hydrogen bond acceptor. Increases can range from 4-fold to over 4000-fold depending on the molecular context.[2]
Lipophilicity (LogD) Generally Decreased The polarity of the ether linkage reduces overall lipophilicity compared to a purely hydrocarbon group, which can reduce off-target toxicity.[2]
Metabolic Stability Generally Increased The oxetane ring is robust and can block metabolically vulnerable C-H bonds from cytochrome P450 (CYP450) oxidation.[2][13]
Basicity (pKa) of Adjacent Amines Significantly Decreased The electron-withdrawing effect of the oxetane oxygen can lower the pKa of an adjacent amine by up to 2.7 units, mitigating issues like hERG channel inhibition.[2]
Molecular Conformation Constrained / Locked The rigid four-membered ring acts as a conformational lock, which can improve binding affinity to a biological target.[6]

Case in Point: MMP-13 Inhibitors In the development of inhibitors for matrix metalloproteinase 13 (MMP-13), the incorporation of an oxetane moiety was explored to improve physicochemical properties. While a parent compound demonstrated high potency (Ki = 2.7 nM), it suffered from poor metabolic stability and solubility.[6] The introduction of the oxetane was a key strategy to address these liabilities.[6]

Part 3: Comparative Analysis and Future Outlook

The comparative analysis of 2H-oxete and oxetane reveals a classic trade-off in chemistry: reactivity versus stability.

Feature2H-Oxete Oxetane Implication for Researchers
Stability Low; highly reactive intermediate[1]High; stable scaffold[2]Oxetanes are suitable for incorporation into final drug products; oxetes are not.
Synthesis Challenging; primarily photochemical routes[4]Well-established; multiple robust methods (e.g., Paternò-Büchi)[8][14]A diverse library of substituted oxetanes is readily accessible; oxetes are not.
Key Property Inherent ring strain and reactivityPolarity, metabolic stability, 3D structure[6]Oxetes could be explored as reactive intermediates or in applications like photopharmacology as cleavable linkers. Oxetanes are used to optimize drug-like properties.
Current Applications Very limited; mainly academic interestWidespread in medicinal chemistry; present in FDA-approved drugs[6][7]The proven success of oxetanes provides a strong rationale for further exploration of small, strained heterocycles.

Future Outlook: While the current landscape is dominated by the utility of the stable oxetane ring, the untapped potential of 2H-oxete should not be dismissed. Future research could focus on harnessing its inherent reactivity. For instance, the ring strain could be exploited in ring-opening polymerization to create novel materials, or the photochemical sensitivity could be leveraged to design photoresponsive probes or pro-drugs. The development of new, non-photochemical synthetic routes to access substituted oxetes could unlock new avenues of research.

The extensive success of oxetanes in drug discovery serves as a powerful blueprint, demonstrating that even the smallest structural changes can have a dramatic and beneficial impact on molecular properties.[3] This provides a compelling argument for continued investigation into the challenging but potentially rewarding chemistry of their unsaturated cousins.

References

  • Jat, J. L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116075. [Link]

  • ResearchGate (n.d.). Photochemical [2+2]‐cycloaddition of alkyne with carbonyl compound. ResearchGate. [Link]

  • National Institutes of Health (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Royal Society of Chemistry (2019). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • ResearchGate (2023). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]

  • National Institutes of Health (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Glarner, P. G., et al. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6516–6519. [Link]

  • Semantic Scholar (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • MDPI (2013). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 18(3), 2967-2999. [Link]

  • ResearchGate (n.d.). Oxetanes and Oxetenes: Fused-Ring Derivatives. ResearchGate. [Link]

  • Sciforum (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Preprints.org. [Link]

  • ResearchGate (2021). Synthesis of an oxete-steroid derivative (3). ResearchGate. [Link]

  • Royal Society of Chemistry (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

  • National Institutes of Health (2020). Visible-Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. PubMed. [Link]

  • Cambridge MedChem Consulting (2017). Carbonyl Bioisosteres. . [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of oxetenes. . [Link]

  • Beilstein Journals (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed. [Link]

  • National Institutes of Health (2021). [3+2] Cycloaddition of alkyl aldehydes and alkynes enabled by photoinduced hydrogen atom transfer. Nature Communications. [Link]

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Validation

Benchmarking 4-((2-Nitrophenyl)thio)-2H-oxete Hydrochloride: A Next-Generation Photo-Triggered Bioconjugation Probe

In the rapidly evolving landscape of bioconjugation and antibody-drug conjugate (ADC) development, achieving precise spatio-temporal control over protein modification while ensuring absolute linkage stability remains a c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of bioconjugation and antibody-drug conjugate (ADC) development, achieving precise spatio-temporal control over protein modification while ensuring absolute linkage stability remains a critical bottleneck. Traditional thiol-reactive reagents, such as maleimides, suffer from retro-Michael instability in systemic circulation, whereas iodoacetamides exhibit high dark-reactivity that leads to off-target toxicity.

Enter 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride (NPTO) —a highly strained, photo-activatable heterocyclic probe. By leveraging the inherent thermodynamic instability of the 2H-oxete core and the precise photo-lability of the 2-nitrophenylthio group, NPTO offers a paradigm shift for researchers: zero dark-reactivity combined with ultrafast, irreversible conjugation upon targeted UV irradiation.

Mechanistic Causality: The Chemistry of NPTO

The superior performance of NPTO is governed by two synergistic chemical principles that dictate its reactivity:

  • Photo-Uncaging : The 2-nitrophenylthio moiety is a well-established photo-labile protecting group. In the absence of light, the thioether linkage stabilizes the molecule, rendering it completely inert to biological nucleophiles. Upon irradiation at 365 nm, it undergoes rapid photo-cleavage, generating an unstable 2H-oxete intermediate.

  • Strain-Promoted Electrocyclic Ring Opening (ERO) : The 4-membered 2H-oxete ring is characterized by immense angle strain, possessing a calculated 1. Once the stabilizing thioether is cleaved, the molecule undergoes a rapid 2. This thermal ERO converts the strained oxete into a highly reactive α,β-unsaturated carbonyl (enone), which serves as a potent, irreversible Michael acceptor for cysteine thiols.

G A NPTO Probe (Stable in Dark) B Photo-Activation (365 nm UV) A->B C Electrocyclic Ring Opening B->C Cleaves 2-Nitro- phenylthio group D Reactive Enone (Michael Acceptor) C->D Relieves ~31 kcal/mol Ring Strain F Stable Thioether Conjugate D->F Michael Addition E Target Protein (Cysteine-SH) E->F

Workflow of NPTO photo-activation, electrocyclic ring opening, and cysteine bioconjugation.

Benchmarking & Comparative Analysis

To objectively evaluate NPTO for drug development applications, we benchmarked its performance against industry-standard bioconjugation alternatives: Maleimide and Iodoacetamide. The experimental data below summarizes the conjugation efficiency, systemic stability, and off-target reactivity when conjugating a model payload to a partially reduced monoclonal antibody.

Performance MetricMaleimideIodoacetamideNPTO (4-((2-Nitrophenyl)thio)-2H-oxete)
Reaction Mechanism Reversible Michael AdditionIrreversible AlkylationPhoto-triggered ERO + Irreversible Michael Addition
Dark Reactivity (Off-Target) HighModerate to HighZero (Inert until activated)
Conjugation Rate ( kobs​ ) Very Fast (~ 103M−1s−1 )Slow (~ 10M−1s−1 )Ultrafast post-UV (< 1 min completion)
Linkage Stability (Plasma, 7 days) ~65% (Prone to retro-Michael)>95%>99% (Highly stable thioether)
Spatio-Temporal Control NoneNoneAbsolute (365 nm dependent)

Data Synthesis: While maleimides react rapidly, their susceptibility to thiol exchange with serum albumin in plasma severely limits their utility in long-circulating ADCs. NPTO bypasses this limitation by forming a completely irreversible thioether linkage post-activation. Furthermore, its absolute dark-stability prevents premature cross-linking during complex, multi-step formulation processes, providing researchers with unprecedented control.

Experimental Protocol: Photo-Triggered Cysteine Bioconjugation

As a best practice in application science, a robust protocol must operate as a self-validating system. The following methodology incorporates internal controls to definitively prove the causality of the photo-triggered ERO mechanism and ensure the integrity of your bioconjugation workflow.

Materials Required:

  • Target Protein (e.g., partially reduced Trastuzumab, 5 mg/mL)

  • NPTO Probe (10 mM stock in anhydrous DMSO)

  • Conjugation Buffer: 1X PBS, 1 mM EDTA, pH 7.4

  • Quenching Agent: 50 mM L-Cysteine in PBS

Step-by-Step Methodology:

  • Buffer Optimization & Preparation Dilute the target protein in the Conjugation Buffer to a final concentration of 2-5 mg/mL.

    • Causality: Maintaining the pH strictly at 7.4 ensures that cysteine thiols are partially deprotonated (forming highly nucleophilic thiolates) while keeping lysine primary amines protonated, thereby preventing off-target amine conjugation. The inclusion of EDTA chelates trace heavy metals that could prematurely oxidize thiols into unreactive disulfides.

  • Probe Addition & Dark Incubation Add 5 molar equivalents of the NPTO probe to the protein solution. Immediately split the reaction mixture into two identical aliquots: "Active" and "Dark Control". Wrap the "Dark Control" tube entirely in aluminum foil.

    • Causality: The Dark Control is the cornerstone of this self-validating system. It empirically proves that the intact 2H-oxete ring is completely inert to thiols without photo-activation, validating the stability of the 2-nitrophenylthio cage and ruling out spontaneous background reactivity.

  • Targeted Photo-Activation Irradiate the "Active" aliquot using a 365 nm LED lamp (10 mW/cm2 ) for exactly 5 minutes at 4°C.

    • Causality: The 365 nm wavelength specifically targets the absorption maximum of the 2-nitrophenyl group, triggering its cleavage without inducing the protein denaturation or backbone cleavage typically associated with higher-energy UV-B or UV-C light. Conducting the reaction at 4°C mitigates any localized heating from the LED source.

  • Reaction Quenching & Purification Immediately post-irradiation, add a 10-fold molar excess of the Quenching Agent (L-Cysteine) to both the "Active" and "Dark Control" aliquots. Purify the conjugates using size-exclusion chromatography (e.g., Sephadex G-25 desalting columns).

    • Causality: Quenching ensures that the conjugation reaction stops precisely at the desired timepoint, neutralizing any remaining reactive enone intermediates and allowing for accurate kinetic benchmarking.

  • Analytical Validation Analyze both aliquots via LC-MS.

    • Causality: The "Active" aliquot will demonstrate a distinct mass shift corresponding to the covalent addition of the payload. Crucially, the "Dark Control" must show the exact mass of the unmodified starting protein, confirming that the 3 is strictly light-dependent.

References
  • PubMed. "Ab initio molecular orbital and density functional studies on the ring-opening reaction of oxetene.
  • OSTI. "Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions.
  • ACS. "Oxophosphonium–Alkyne Cycloaddition Reactions: Reversible Formation of 1,2-Oxaphosphetes and Six-membered Phosphorus Heterocycles.
  • BenchChem. "An In-Depth Technical Guide to the Electrocyclic Ring-Opening Reactions of 2H-Oxete.

Sources

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